Phenyl (3-hydroxyphenyl)carbamate
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Overview
Description
Phenyl (3-hydroxyphenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (3-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-hydroxyaniline under mild conditions. The reaction typically proceeds in an organic solvent such as toluene or dichloromethane at room temperature, yielding the desired carbamate product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of phenyl isocyanate with 3-hydroxyaniline, minimizing the risk associated with handling large quantities of reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: Phenyl (3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of phenyl (3-oxophenyl)carbamate.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Phenyl (3-oxophenyl)carbamate.
Reduction: Phenyl (3-aminophenyl)carbamate.
Substitution: Various substituted phenyl (3-hydroxyphenyl)carbamates depending on the substituents introduced.
Scientific Research Applications
Phenyl (3-hydroxyphenyl)carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl (3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as a radical scavenger, neutralizing reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. This antioxidant activity is crucial in mitigating oxidative stress in biological systems .
Comparison with Similar Compounds
Phenyl (3-hydroxyphenyl)carbamate can be compared with other carbamate compounds such as:
Phenyl (2-hydroxyphenyl)carbamate: Similar structure but with the hydroxyl group in the ortho position, leading to different reactivity and applications.
Phenyl (4-hydroxyphenyl)carbamate:
3-Morpholinopropyl phenyl carbamate: Known for its antioxidant properties, similar to this compound, but with a morpholine ring enhancing its solubility and reactivity.
This compound stands out due to its unique combination of a phenyl group and a 3-hydroxyphenyl group, providing a balance of stability and reactivity that is valuable in various applications.
Properties
CAS No. |
62380-38-5 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
phenyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H11NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h1-9,15H,(H,14,16) |
InChI Key |
RRDSAHIPJWLLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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